Welcome to the BenchChem Online Store!
molecular formula C7H4ClF3O B2790822 3-Chloro-4-(trifluoromethyl)phenol CAS No. 37900-81-5

3-Chloro-4-(trifluoromethyl)phenol

Cat. No. B2790822
M. Wt: 196.55
InChI Key: KQFQPAJCFHNHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08685977B2

Procedure details

To a solution of (2-(3-chloro-4-(trifluoromethyl)phenoxy)ethyl)trimethylsilane (Preparation 15, 3.1 g, 10 mmol) in 1,4-dioxane (5 mL) was added tetrabutylammonium fluoride (10 mL, 1M in THF) and the resulting mixture was stirred at room temperature for 18 hours under nitrogen. The mixture was poured onto water and neutralised with aq. ammonium chloride and extracted with ethyl acetate (3×30 mL). The organic layer was separated and washed with 1M sodium hydroxide (3×30 mL). The aqueous layers were separated, combined, acidified with aqueous 2M HCl and re-extracted with ethyl acetate (3×30 mL), dried (MgSO4), filtered and concentrated in vacuo to afford 2.46 g of a pale yellow oil. The crude oil was purified by silica gel column chromatography eluting with a gradient of 0-50% ethyl acetate in heptane to afford 619 mg (31%) of the title compound as a colourless oil.
Name
(2-(3-chloro-4-(trifluoromethyl)phenoxy)ethyl)trimethylsilane
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1[C:15]([F:18])([F:17])[F:16])[O:5]CC[Si](C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[NH4+]>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]([OH:5])[CH:12]=[CH:13][C:14]=1[C:15]([F:17])([F:18])[F:16] |f:1.2,3.4|

Inputs

Step One
Name
(2-(3-chloro-4-(trifluoromethyl)phenoxy)ethyl)trimethylsilane
Quantity
3.1 g
Type
reactant
Smiles
ClC=1C=C(OCC[Si](C)(C)C)C=CC1C(F)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 18 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 1M sodium hydroxide (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layers were separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl acetate (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: CALCULATEDPERCENTYIELD 125.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.